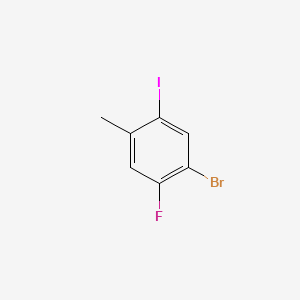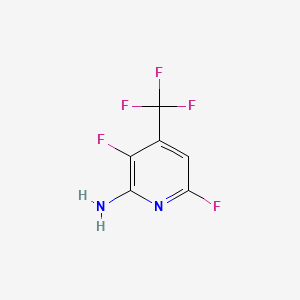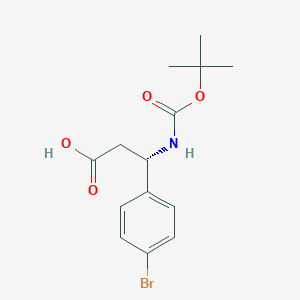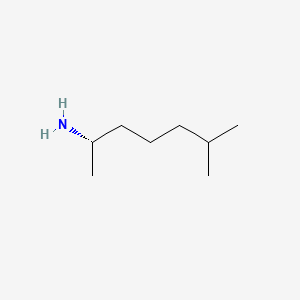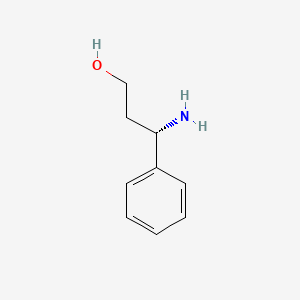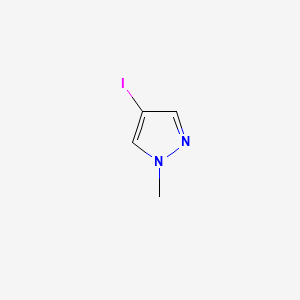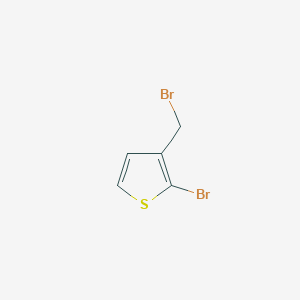![molecular formula C12H4Cl2F6N2O B1273190 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone CAS No. 96741-18-3](/img/structure/B1273190.png)
3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone" is a complex molecule that appears to be related to pyridine derivatives, which are often used in various chemical reactions and have a range of applications, including in the development of pharmaceuticals and agrochemicals. The presence of chloro and trifluoromethyl groups suggests that this compound could have interesting reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyridine derivatives can involve various strategies, including hetero-Diels-Alder reactions, as seen in the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines with ω-hydroxyalkyl groups . Additionally, the preparation of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives and 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile demonstrates the versatility of pyridine-based intermediates in constructing trifluoromethylated N-heterocycles. These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated in the structural analysis of 3-hydroxy-2-methyl-4(1H)-pyridinones . The presence of substituents like chloro and trifluoromethyl groups can significantly influence the geometry and electronic properties of the pyridine ring, potentially affecting the reactivity and stability of the compound.
Chemical Reactions Analysis
Pyridine derivatives participate in a variety of chemical reactions. For instance, the oxidative coupling of alkanones with pyridinyl-dihydro-1,2,4-triazinone coordinated to palladium(II) showcases the reactivity of pyridine-containing compounds in the presence of transition metals. The antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine also highlight the biological relevance of such compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry . Computational methods like DFT can predict vibrational frequencies, electronic absorption spectra, and other properties . The formation of solid addition compounds, as seen in the phase diagrams of N-methyl-2-pyrrolidinone with various aromatic and chlorinated solvents , suggests that the compound of interest may also form such complexes due to its aromatic nature and potential for charge-transfer interactions.
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl Group in Medicinal Chemistry
- Antitubercular Drug Design : The trifluoromethyl (-CF3) group is a widely recognized pharmacophore in antitubercular research. Its incorporation into antitubercular agents has been associated with improvements in pharmacodynamic and pharmacokinetic properties. The lipophilicity-enhancing effect of the -CF3 group distinguishes it from other substituents, offering a spectrum of advantages in modern drug design (Thomas, 1969).
Environmental Applications and Considerations
- Analysis of Environmental and Biomonitoring Samples : Fluoroalkylether compounds (ether-PFAS) have been identified in various environmental samples. Monitoring activities and studies on the environmental fate, effects, and degradation pathways of these compounds have been conducted, highlighting the need for continued research in this area (Munoz et al., 2019).
- Microbial Degradation of Polyfluoroalkyl Chemicals : Studies have focused on the biodegradability of polyfluoroalkyl chemicals, with an emphasis on understanding the pathways and potential for microbial degradation. The findings contribute to assessing the environmental fate and impacts of these persistent organic pollutants (Liu & Avendaño, 2013).
Chemical Properties and Applications
- Reactivity and Applications of CF3SO2X : The compound trifluoromethanesulfonyl chloride (CF3SO2Cl) has been extensively studied for its role in forming various bonds, including C–CF3 and C–Cl bonds. Its unique reactivity under specific conditions has been leveraged in various chemical synthesis applications (Chachignon et al., 2017).
- Resource Utilization of Waste CHF3 Gas : Research has been conducted on converting CHF3, a potent greenhouse gas, into valuable and environmentally benign chemicals. This includes the transformation of CHF3 into compounds like tetrafluoroethylene (TFE) and hexafluoropropylene (HFP) through processes such as high-temperature pyrolysis and catalysis (Wenfen, 2014).
Eigenschaften
IUPAC Name |
3-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F6N2O/c13-7-1-5(11(15,16)17)3-21-9(7)22-4-6(12(18,19)20)2-8(14)10(22)23/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTAHKATRATLPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=C(C2=O)Cl)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382372 |
Source


|
| Record name | 3,3'-Dichloro-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone | |
CAS RN |
96741-18-3 |
Source


|
| Record name | 3,3'-Dichloro-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridin]-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

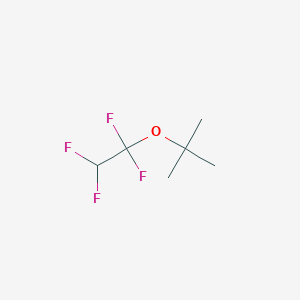

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)

